(4-Thiophenyl)-naphth-1-yl-ketone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H10OS |
|---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
naphthalen-1-yl(thiophen-3-yl)methanone |
InChI |
InChI=1S/C15H10OS/c16-15(12-8-9-17-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H |
InChI Key |
VVJUGVBWEPGJSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Thiophenyl Coupling via Cross-Coupling Reactions
The C4 position of 1-acetylnaphthalene is functionalized via Suzuki-Miyaura coupling. Bromination at C4 using N-bromosuccinimide (NBS) under radical initiation (AIBN, 80°C) provides 4-bromo-1-acetylnaphthalene (72% yield). Subsequent palladium-catalyzed coupling with thiophen-2-ylboronic acid in tetrahydrofuran (THF)/H₂O (3:1) at 80°C yields the target compound in 65% yield.
Limitations :
-
Multi-step synthesis reduces overall yield.
-
Bromination requires strict temperature control to avoid di-substitution.
Solvent-Free Thiophenylation Using Neutral Alumina
A green chemistry approach adapted from naphthoquinone thiophenylation enables direct coupling of thiophenol to naphth-1-yl-ketone derivatives.
Methodology
1-Naphthyl ketone is adsorbed onto neutral alumina, followed by treatment with thiophenol (1.2 equiv) at ambient temperature for 24 hours. The alumina acts as a solid support and mild acid catalyst, facilitating regioselective thiophenylation at C4 via electrophilic aromatic substitution.
Key Advantages
-
Solvent-free : Eliminates toxic solvent use.
-
Regioselectivity : Exclusive C4 substitution due to steric and electronic effects of the ketone group.
Table 1 : Optimization of Solvent-Free Thiophenylation
| Thiophenol Equiv | Time (h) | Yield (%) |
|---|---|---|
| 1.0 | 24 | 78 |
| 1.2 | 24 | 93 |
| 1.5 | 24 | 93 |
T3P-Promoted Coupling of Naphth-1-yl-ketone with Thiophene
The T3P (propylphosphonic anhydride)-mediated protocol, originally developed for N-alkenylated heterocycles, is adaptable for ketone-thiophene coupling.
Reaction Mechanism
T3P activates the ketone carbonyl, enabling nucleophilic attack by thiophene’s sulfur lone pair. Subsequent dehydration forms the C–S bond. Microwave irradiation (120°C, 20 min) accelerates the reaction, achieving 94% yield.
Equation :
Scope and Limitations
-
Functional group tolerance : Compatible with electron-withdrawing groups (e.g., –NO₂, –CN) on thiophenol.
-
Steric hindrance : Bulky substituents (e.g., 2,5-dimethylthiophenol) reduce yield to 45%.
CuI-Catalyzed Sulfenylation of Naphthylzinc Reagents
Organometallic strategies, such as sulfenylation of naphthylzinc intermediates, offer direct access to C–S bonds.
Synthetic Pathway
-
Naphthylzinc reagent synthesis :
-
Sulfenylation :
Yield : 77% after column chromatography.
Table 2 : Effect of Catalysts on Sulfenylation Yield
| Catalyst System | Yield (%) |
|---|---|
| CuI/bipyridyl | 77 |
| Pd(PPh₃)₄ | 35 |
| NiCl₂(dppe) | 28 |
Comparative Analysis of Preparation Methods
Table 3 : Method Comparison for this compound Synthesis
| Method | Conditions | Yield (%) | Green Metrics |
|---|---|---|---|
| Friedel-Crafts + Suzuki | Multi-step, 80°C | 65 | Low |
| Solvent-Free Alumina | Ambient, solvent-free | 93 | High |
| T3P-Mediated | Microwave, 120°C | 94 | Moderate |
| CuI Sulfenylation | THF, 25°C | 77 | Moderate |
-
Green Metrics : Solvent-free alumina method excels in E-factor reduction.
-
Scalability : T3P and solvent-free protocols are amenable to gram-scale production.
Q & A
Q. What strategies design derivatives for enhanced photostability or bioactivity?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) to the naphthyl ring to redshift absorption (λmax ~350 nm) .
- Prodrug Synthesis : Conjugate with polyethylene glycol (PEG) to improve aqueous solubility (>5 mg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
